EP3 antagonist 2

Description

Properties

IUPAC Name |

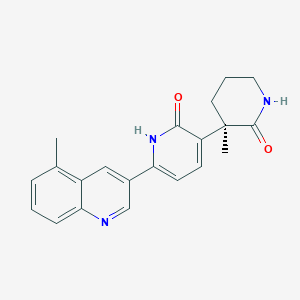

3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-13-5-3-6-18-15(13)11-14(12-23-18)17-8-7-16(19(25)24-17)21(2)9-4-10-22-20(21)26/h3,5-8,11-12H,4,9-10H2,1-2H3,(H,22,26)(H,24,25)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVNYQOKTZLPPX-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=NC2=CC=C1)C3=CC=C(C(=O)N3)C4(CCCNC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C=C(C=NC2=CC=C1)C3=CC=C(C(=O)N3)[C@]4(CCCNC4=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In Vitro Mechanism of Action of EP3 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro mechanism of action of antagonists targeting the Prostaglandin E2 receptor 3 (EP3). The EP3 receptor, a G-protein coupled receptor (GPCR), is a critical mediator in diverse physiological and pathological processes, including inflammation, pain, and cardiovascular function. Its complex signaling capabilities make it a promising target for therapeutic intervention. This document details the signaling pathways of the EP3 receptor, the mechanism of its antagonists, and the in vitro experimental protocols used for their characterization, presenting quantitative data in a clear, comparative format.

The EP3 Receptor and its Signaling Pathways

The EP3 receptor is unique among the four prostaglandin E2 (PGE2) receptor subtypes (EP1-4) due to its ability to couple to multiple G-protein families, leading to a variety of intracellular responses. The primary signaling pathway involves coupling to the inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. However, different splice variants of the EP3 receptor can also couple to Gs (stimulating adenylyl cyclase and increasing cAMP), Gq (activating phospholipase C, leading to inositol trisphosphate (IP3) production and intracellular calcium mobilization), and G12/G13 (activating the Rho signaling pathway).[1][2][3]

EP3 receptor antagonists function by competitively binding to the receptor, thereby blocking the binding of its endogenous ligand, PGE2.[4] This blockade prevents the initiation of the downstream signaling cascades, effectively modulating the physiological responses mediated by PGE2 activation of the EP3 receptor.

Below is a diagram illustrating the primary signaling pathways of the EP3 receptor.

Caption: EP3 receptor signaling pathways and point of antagonist intervention.

In Vitro Characterization of EP3 Antagonists

The in vitro characterization of EP3 antagonists involves a series of assays to determine their binding affinity, functional potency, and effects on cellular processes.

Binding Affinity Assays

Radioligand binding assays are commonly used to determine the affinity (Ki) of an antagonist for the EP3 receptor. These assays measure the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor.

Table 1: Binding Affinities (Ki) of Selected EP3 Antagonists

| Compound | Species | Ki (nM) | Reference(s) |

| L-798,106 | Human | 0.3 | [4][5] |

| DG-041 | Mouse | pKi = 9.2 | [6] |

| ONO-AE3-240 | Human | - | [7] |

| ONO-AE3-208 | Human | 30 |

Note: Data availability for ONO-AE3-240's Ki value was limited in the search results.

Experimental Protocol: Radioligand Displacement Assay

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human EP3 receptor (e.g., CHO or HEK293 cells).

-

Incubation: Incubate the cell membranes with a fixed concentration of a radiolabeled EP3 ligand (e.g., [³H]PGE2) and varying concentrations of the unlabeled antagonist.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) from the competition curve. Calculate the Ki value using the Cheng-Prusoff equation.

References

- 1. dovepress.com [dovepress.com]

- 2. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. rndsystems.com [rndsystems.com]

- 6. researchgate.net [researchgate.net]

- 7. Expression of prostaglandin E2 receptors in oral squamous cell carcinomas and growth inhibitory effects of an EP3 selective antagonist, ONO-AE3-240 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Novel EP3 Receptor Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The prostaglandin E2 (PGE2) receptor subtype 3 (EP3) has emerged as a significant therapeutic target for a range of pathologies, including thrombosis, cardiovascular diseases, and diabetes. As a G-protein coupled receptor (GPCR) primarily signaling through the inhibitory Gαi subunit, its activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, influencing a variety of cellular responses. Consequently, the development of selective EP3 receptor antagonists has garnered considerable interest within the pharmaceutical industry. This technical guide provides an in-depth overview of the discovery, synthesis, and evaluation of novel EP3 receptor antagonists, presenting key quantitative data, detailed experimental protocols, and visual representations of associated signaling pathways and discovery workflows.

Introduction to the EP3 Receptor

The EP3 receptor is one of four subtypes of receptors for PGE2, a key lipid mediator in various physiological and pathological processes. Unlike the EP2 and EP4 receptors that couple to Gαs to stimulate adenylyl cyclase, and the EP1 receptor that couples to Gαq to increase intracellular calcium, the primary signaling mechanism of the EP3 receptor is through Gαi, leading to the inhibition of adenylyl cyclase and a subsequent reduction in cAMP levels.[1] This inhibitory action makes the EP3 receptor a crucial regulator in numerous tissues, including platelets, pancreatic β-cells, and smooth muscle cells.[1] The development of selective antagonists for the EP3 receptor holds therapeutic promise for conditions where PGE2-mediated EP3 activation is pathogenic, such as in atherothrombosis and the suppression of insulin secretion in type 2 diabetes.[2][3]

Novel EP3 Receptor Antagonists: A Quantitative Overview

The quest for selective and potent EP3 receptor antagonists has led to the discovery of several classes of small molecules. The following tables summarize the quantitative data for some of the most significant and novel compounds, providing a comparative view of their binding affinities (Ki) and functional potencies (IC50).

Table 1: Binding Affinity (Ki) of Novel EP3 Receptor Antagonists

| Compound Name/Series | Chemical Class | Human EP3 Ki (nM) | Selectivity Profile (Ki in nM) | Reference(s) |

| DG-041 | Acylsulfonamide | 4.6 (binding IC50) | EP1: 486, DP1: 131, TP: 742 | [3] |

| L-798,106 | Cinnamic Acylsulfonamide | 0.3 | EP1: >5000, EP2: >5000, EP4: 916 | [4] |

| ONO-AE3-240 | Phenyl Propionic Acid Derivative | 0.23 | EP1: 590, EP2: >10000, EP4: 58 | [5] |

| Pyridone-based (Compound 13) | Pyridone | 3.0 | - | [2] |

| Pyridone-based (Compound 43) | Pyridone | 3.0 | - | [2] |

| Aminothiadiazole Series | Aminothiadiazole Amide | Potent (specific values vary) | Selective over other EP receptors | [6] |

| 7-Alkylidenyltetrahydroindazole-based (Compound 7) | Acylsulfonamide | 3.6 (rat) | Good selectivity over other EP receptors | [7] |

Table 2: Functional Antagonist Potency (IC50) of Novel EP3 Receptor Antagonists

| Compound Name/Series | Assay Type | Cell Line | IC50 (nM) | Reference(s) |

| DG-041 | FLIPR (calcium mobilization) | - | 8.1 | [3] |

| Pyridone-based (Compound 13) | cAMP functional assay | - | 33 | [2] |

| Pyridone-based (Compound 43) | cAMP functional assay | - | 33 | [2] |

| Aminothiadiazole Series | cAMP functional assay | - | Excellent functional activity | [6] |

| 7-Alkylidenyltetrahydroindazole-based (Compound 7) | CHO cell cAMP antagonist assay | CHO | Potent (specific values vary) | [7] |

Synthesis of Novel EP3 Receptor Antagonists

The chemical synthesis of selective EP3 receptor antagonists has evolved, leading to diverse and potent molecular scaffolds. Below are representative synthetic strategies for key classes of these compounds.

Synthesis of Acylsulfonamide Antagonists (e.g., DG-041)

A scalable, four-step synthesis for DG-041 has been developed, which is amenable to large-scale production. The key steps involve:

-

Heck Coupling: 7-bromo-5-fluoro-3-methylindole is coupled with methyl acrylate to form the corresponding methyl ester.

-

Saponification: The methyl ester is then saponified using a base to yield the carboxylic acid intermediate.

-

Amide Coupling: The resulting carboxylic acid is coupled with 2,3-dichlorothiophene-5-sulfonamide using EDCI and DMAP as coupling agents.

-

Alkylation: The final step involves the deprotonation of the indole nitrogen with sodium hydride, followed by quenching with 2,4-dichlorobenzyl chloride to yield DG-041.

Synthesis of Pyridone-Based Antagonists

A general strategy for the synthesis of pyridone-based EP3 antagonists involves a multi-step sequence:

-

Suzuki Coupling: A substituted bromopyridine is coupled with a boronic acid or ester derivative of the desired aryl or heteroaryl moiety.

-

Ortho-Metalation and Acylation: The resulting biaryl compound undergoes ortho-metalation, followed by reaction with an oxalate derivative to introduce a keto-ester group.

-

Cyclization and Functionalization: The intermediate is then cyclized and further functionalized to introduce the final side chains and linker moieties, leading to the desired pyridone-based antagonist.[2]

Synthesis of Aminothiadiazole Amide Antagonists

The synthesis of this class of antagonists generally proceeds through the following key steps:

-

Formation of Thiosemicarbazide: A substituted phenyl isothiocyanate is reacted with hydrazine hydrate to form the corresponding thiosemicarbazide intermediate.[8]

-

Cyclization to Aminothiadiazole: The thiosemicarbazide is then cyclized, often using an oxidizing agent like ferric chloride, to form the 2-amino-1,3,4-thiadiazole ring.[9]

-

Amide Coupling: The final step involves the acylation of the amino group on the thiadiazole ring with a desired carboxylic acid or its activated derivative to yield the final amide product.[9]

Experimental Protocols

The discovery and characterization of novel EP3 receptor antagonists rely on a cascade of in vitro assays to determine their binding affinity, functional activity, and selectivity.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound for the EP3 receptor.

-

Materials:

-

Cell membranes expressing the human EP3 receptor.

-

Radioligand (e.g., [3H]-PGE2).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4.

-

Test compounds (novel antagonists).

-

Non-specific binding control (e.g., a high concentration of unlabeled PGE2).

-

Glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

-

Scintillation cocktail and counter.

-

-

Procedure:

-

In a 96-well plate, add a fixed concentration of radioligand to each well.

-

Add varying concentrations of the test compound to the experimental wells.

-

Add the non-specific binding control to designated wells.

-

Initiate the binding reaction by adding the cell membrane preparation to all wells.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

cAMP Functional Assay (Antagonist Mode)

This assay measures the ability of a test compound to block the agonist-induced inhibition of cAMP production.

-

Materials:

-

A cell line stably expressing the human EP3 receptor (e.g., CHO or HEK293 cells).

-

EP3 receptor agonist (e.g., sulprostone or PGE2).

-

Forskolin (an adenylyl cyclase activator).

-

Test compounds (novel antagonists).

-

Cell lysis buffer.

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Procedure:

-

Plate the EP3-expressing cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with varying concentrations of the test compound for a specified time (e.g., 15-30 minutes).

-

Add a fixed concentration of the EP3 agonist (typically the EC80 concentration) to stimulate the receptor.

-

Simultaneously or subsequently, add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate cAMP production.

-

Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Terminate the reaction and lyse the cells using the provided lysis buffer.

-

Measure the intracellular cAMP levels using the chosen detection kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.

-

Signaling Pathways and Discovery Workflow

Visualizing the complex biological and discovery processes is crucial for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the EP3 receptor signaling pathway and a typical workflow for the discovery of novel antagonists.

Caption: EP3 Receptor Signaling Pathways.

Caption: EP3 Antagonist Discovery Workflow.

Conclusion

The discovery and development of novel EP3 receptor antagonists represent a promising avenue for therapeutic intervention in a variety of diseases. The diverse chemical scaffolds, from acylsulfonamides to pyridones and aminothiadiazoles, highlight the active efforts in this field. A systematic approach, combining robust synthetic chemistry with a well-defined screening cascade of binding and functional assays, is essential for the identification of potent and selective clinical candidates. The data and methodologies presented in this guide offer a comprehensive resource for researchers dedicated to advancing the development of the next generation of EP3 receptor-targeted therapeutics.

References

- 1. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Optimization of physicochemical properties of pyridone-based EP3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Expression of prostaglandin E2 receptors in oral squamous cell carcinomas and growth inhibitory effects of an EP3 selective antagonist, ONO-AE3-240 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel aminothiadiazole amides as selective EP(3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Biological Evaluation of Novel Thiadiazole Derivatives as Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structure–activity relationships of thiazole and thiadiazole derivatives as potent and selective human adenosine A3 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the EP3 Antagonist Signaling Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the signaling pathways modulated by antagonists of the Prostaglandin E2 Receptor 3 (EP3). It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental methodologies required to investigate this critical therapeutic target. This document summarizes key quantitative data for prominent EP3 antagonists, outlines detailed protocols for essential experiments, and visualizes the complex signaling networks involved.

Introduction to the EP3 Receptor and its Antagonists

The Prostaglandin E2 (PGE2) receptor EP3 is a G-protein coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological and pathophysiological processes, including inflammation, pain, fever, and cardiovascular function.[1][2] The diverse actions of the EP3 receptor are mediated through its coupling to multiple G-protein families, leading to the activation of distinct downstream signaling cascades. The primary signaling mechanism involves coupling to inhibitory G-proteins (Gi), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3][4] However, various EP3 splice variants can also couple to Gs to stimulate cAMP production, Gq to mobilize intracellular calcium, and G12/G13 to activate the RhoA signaling pathway.[1]

EP3 receptor antagonists are a class of molecules that block the binding of PGE2 to the EP3 receptor, thereby inhibiting its downstream signaling.[2][5] These antagonists are of significant interest for the development of novel therapeutics for a range of conditions, including pain, inflammatory diseases, and cardiovascular disorders.[3][6] This guide will focus on the signaling pathways affected by EP3 antagonists and the experimental approaches to elucidate these mechanisms.

Quantitative Data for Selected EP3 Antagonists

The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several well-characterized EP3 receptor antagonists. This data is essential for selecting appropriate tool compounds and designing effective in vitro and in vivo experiments.

| Antagonist | Species | Assay Type | Ki (nM) | Reference(s) |

| L-798,106 | Human | Radioligand Binding | 0.3 | [7] |

| Human | Radioligand Binding | >5000 (for EP1, EP2) | [7] | |

| Human | Radioligand Binding | 916 (for EP4) | [7] | |

| DG-041 | Mouse | Competition Radioligand Binding | pKi = 9.2 ± 0.1 | [8] |

| ONO-AE3-240 | Human | Calcium Mobilization | IC50 = 75 | [9] |

| SC-51089 | Human | Radioligand Binding | 17,500 | [10] |

| Antagonist | Species/Cell Line | Assay Type | IC50 (nM) | Reference(s) |

| L-798,106 | SK-BR-3 cells | Proliferation Assay | 860 (at 100nM) | [11] |

| DG-041 | Mouse EP3γ receptor | Functional Antagonism | pIC50 = 8.7 ± 0.1 | [8] |

| EP3 antagonist 5 | CHO cells (mouse EP3) | Calcium Mobilization | 67 | [12] |

| ONO-AE3-240 | Oral Carcinoma Cells | Cell Growth Inhibition | Effective at nanomolar concentrations | [13] |

Core Signaling Pathways Modulated by EP3 Antagonists

EP3 antagonists primarily function by competitively inhibiting the binding of PGE2, thereby preventing the activation of downstream signaling cascades. The elucidation of these pathways is critical for understanding the mechanism of action of these compounds.

The Gi-Coupled Pathway: Inhibition of cAMP Production

The canonical signaling pathway for the EP3 receptor involves its coupling to the Gi alpha subunit of the heterotrimeric G-protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of the second messenger cAMP. EP3 antagonists block this PGE2-mediated reduction in cAMP levels.

Caption: Gi-coupled signaling pathway of the EP3 receptor and its inhibition by an antagonist.

The Gq-Coupled Pathway: Calcium Mobilization

Certain splice variants of the EP3 receptor can couple to Gq proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. EP3 antagonists can prevent this PGE2-induced increase in intracellular calcium.[9][12]

Caption: Gq-coupled signaling pathway of the EP3 receptor leading to calcium mobilization.

The G12/G13-Coupled Pathway: RhoA Activation

EP3 receptors have also been shown to couple to G12/G13 proteins, leading to the activation of the small GTPase RhoA. Activated RhoA, in turn, stimulates Rho-associated kinase (ROCK), which plays a crucial role in regulating the actin cytoskeleton, cell migration, and smooth muscle contraction. EP3 antagonists can block this pathway, which has implications for cancer metastasis and other cellular processes.

Caption: G12/G13-coupled signaling leading to RhoA activation and cytoskeletal changes.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the EP3 antagonist signaling pathway.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an EP3 antagonist.

Principle: This competitive binding assay measures the ability of an unlabeled antagonist to displace a radiolabeled ligand (e.g., [3H]PGE2) from the EP3 receptor.

Materials:

-

Cell membranes expressing the EP3 receptor (e.g., from CHO-K1 or HEK293 cells)

-

Radiolabeled ligand (e.g., [3H]PGE2)

-

Unlabeled EP3 antagonist (test compound)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold)

-

Glass fiber filters (e.g., GF/C)

-

Scintillation cocktail and counter

Procedure:

-

Prepare a dilution series of the unlabeled EP3 antagonist.

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the antagonist.

-

Include controls for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled agonist).

-

Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

-

Calculate the specific binding at each antagonist concentration by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value by plotting the specific binding against the log concentration of the antagonist and fitting the data to a sigmoidal dose-response curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional potency (IC50) of an EP3 antagonist in inhibiting the Gi-mediated decrease in cAMP.

Principle: This assay measures the ability of an EP3 antagonist to block the agonist-induced inhibition of adenylyl cyclase activity, which is stimulated by forskolin.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the EP3 receptor[4][14]

-

EP3 agonist (e.g., sulprostone or PGE2)

-

EP3 antagonist (test compound)

-

Forskolin

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based)

Procedure:

-

Seed the EP3-expressing cells in a 96-well plate and grow to confluency.

-

Pre-treat the cells with the PDE inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.

-

Add varying concentrations of the EP3 antagonist to the wells and incubate for a defined time (e.g., 15-30 minutes).

-

Add a fixed concentration of the EP3 agonist (typically the EC80 concentration for cAMP inhibition).

-

Immediately add a fixed concentration of forskolin to stimulate adenylyl cyclase.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Lyse the cells according to the cAMP detection kit protocol.

-

Measure the intracellular cAMP levels using the chosen detection method.

-

Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

Intracellular Calcium Mobilization Assay

Objective: To assess the ability of an EP3 antagonist to block Gq-mediated calcium release.

Principle: This assay utilizes a calcium-sensitive fluorescent dye to measure changes in intracellular calcium concentration following receptor activation.

Materials:

-

HEK293 cells endogenously or recombinantly expressing a Gq-coupled EP3 splice variant[15][16]

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

-

Pluronic F-127

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

EP3 agonist (e.g., PGE2)

-

EP3 antagonist (test compound)

-

Fluorescence plate reader with an injection system

Procedure:

-

Seed the cells in a black-walled, clear-bottom 96-well plate.

-

Load the cells with the calcium-sensitive dye in the presence of Pluronic F-127 for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject varying concentrations of the EP3 antagonist and incubate for a short period.

-

Inject a fixed concentration of the EP3 agonist (typically the EC80 for calcium mobilization) and immediately begin recording the fluorescence intensity over time.

-

Analyze the data by calculating the peak fluorescence response for each well.

-

Determine the IC50 of the antagonist by plotting the response against the log concentration of the antagonist.

RhoA Activation Assay

Objective: To determine if an EP3 antagonist can block G12/G13-mediated activation of RhoA.

Principle: This assay measures the amount of active, GTP-bound RhoA in cell lysates using a Rho-GTP binding protein (e.g., the Rho-binding domain of rhotekin) in an ELISA-based format (G-LISA) or a pull-down assay followed by western blotting.

Materials:

-

Cells expressing a G12/G13-coupled EP3 receptor

-

EP3 agonist (e.g., PGE2)

-

EP3 antagonist (test compound)

-

RhoA activation assay kit (G-LISA or pull-down based)

-

Cell lysis buffer

-

Protein concentration assay kit

Procedure (G-LISA):

-

Seed cells and grow to the desired confluency.

-

Serum-starve the cells for a few hours before the experiment.

-

Pre-treat the cells with the EP3 antagonist at various concentrations.

-

Stimulate the cells with an EP3 agonist for a short period (e.g., 2-5 minutes).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Add equal amounts of protein from each sample to the wells of the Rho-GTP binding plate provided in the kit.

-

Follow the kit instructions for incubation, washing, and addition of the primary and secondary antibodies.

-

Measure the absorbance or fluorescence to quantify the amount of active RhoA.

-

Plot the signal against the log concentration of the antagonist to determine its inhibitory effect.

ERK1/2 Phosphorylation Western Blot

Objective: To investigate the effect of an EP3 antagonist on downstream signaling pathways that converge on the activation of the MAPK/ERK cascade.

Principle: This method detects the level of phosphorylated (active) ERK1/2 relative to the total amount of ERK1/2 protein in cell lysates by western blotting.

Materials:

-

Cells expressing the EP3 receptor

-

EP3 agonist (e.g., PGE2)

-

EP3 antagonist (test compound)

-

Cell lysis buffer containing protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and rabbit anti-total ERK1/2

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cells and grow to near confluency.

-

Serum-starve the cells overnight to reduce basal ERK phosphorylation.

-

Pre-treat with the EP3 antagonist for a defined period.

-

Stimulate with the EP3 agonist for a short time course (e.g., 2, 5, 10, 15 minutes).

-

Lyse the cells on ice and collect the lysates.

-

Determine the protein concentration of each lysate.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total ERK1/2 antibody to normalize for protein loading.

-

Quantify the band intensities to determine the ratio of phosphorylated to total ERK1/2.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the characterization of an EP3 receptor antagonist.

References

- 1. dovepress.com [dovepress.com]

- 2. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

- 3. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 5. scbt.com [scbt.com]

- 6. Blocking the EP3 receptor for PGE2 with DG-041 decreases thrombosis without impairing haemostatic competence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intermolecular cross-talk between the prostaglandin E2 receptor (EP)3 subtype and thromboxane A2 receptor signalling in human erythroleukaemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. EP3 receptor antagonist L798,106 reduces proliferation and migration of SK-BR-3 breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. researchgate.net [researchgate.net]

- 14. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

Structural Biology of the Prostanoid EP3 Receptor: A Guide to Antagonist Binding and Therapeutic Potential

Published: December 13, 2025

Audience: Researchers, scientists, and drug development professionals in pharmacology and structural biology.

Abstract: The prostaglandin E2 (PGE2) receptor 3 (EP3), a class A G protein-coupled receptor (GPCR), is a critical mediator in a wide array of physiological and pathological processes, including inflammation, fever, and thrombosis. Its unique ability to couple to multiple G protein signaling pathways makes it a highly sought-after, yet challenging, therapeutic target. This technical guide provides a comprehensive overview of the structural biology of the EP3 receptor, with a specific focus on the binding of antagonists. We consolidate the current understanding of EP3 signaling, summarize quantitative data for key antagonists, detail the experimental methodologies crucial for its study, and explore the structural insights that guide the development of novel therapeutics.

Introduction to the EP3 Receptor

Prostaglandin E2 (PGE2) is a lipid mediator that exerts its diverse biological effects through four distinct GPCR subtypes: EP1, EP2, EP3, and EP4. Among these, the EP3 receptor is notable for its complex signaling capabilities, primarily due to its coupling with multiple heterotrimeric G proteins. Upon activation by PGE2, the EP3 receptor can engage inhibitory G proteins (Gαi), stimulatory G proteins (Gαs), and Gα12/13 proteins. This functional plasticity allows it to mediate a range of cellular responses, making it a key player in maintaining homeostasis and a promising target for therapeutic intervention in various diseases. Antagonists of the EP3 receptor are being explored for applications such as anti-thrombotic agents, offering the potential for targeted therapies with improved safety profiles.[1]

EP3 Receptor Signaling Pathways

The functional diversity of the EP3 receptor stems from its ability to initiate several distinct downstream signaling cascades. This promiscuous coupling is a central consideration for drug development, as antagonists may selectively block one pathway over others.

-

Gαi Pathway: The canonical signaling pathway for EP3 involves coupling to Gαi. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3] This pathway is crucial in processes like the inhibition of platelet aggregation and the suppression of insulin secretion.[2]

-

Gαs Pathway: Some EP3 splice variants can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP levels.[3][4]

-

Gα12/13 Pathway: The EP3 receptor can also couple to Gα13, which activates the small GTPase Rho, leading to downstream effects on the cytoskeleton and cell morphology.[3][4]

-

Gβγ-mediated Signaling: Upon G protein activation and dissociation, the Gβγ subunit can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This mobilizes intracellular calcium (Ca2+) and activates protein kinase C (PKC).[3][5]

// Connections PGE2 -> EP3 [color="#34A853"]; Antagonist -> EP3 [arrowhead=tee, color="#EA4335"]; EP3 -> Gi [label=" ", color="#5F6368"]; EP3 -> Gs [label=" ", color="#5F6368"]; EP3 -> G13 [label=" ", color="#5F6368"]; Gi -> Gbg [style=dashed, arrowhead=none];

Gi -> AC [arrowhead=tee, label="Inhibits", fontcolor="#EA4335", color="#EA4335"]; Gs -> AC [arrowhead=normal, label="Activates", fontcolor="#34A853", color="#34A853"]; AC -> cAMP; G13 -> Rho; Gbg -> PLC; PLC -> Ca; } caption: "EP3 Receptor Signaling Pathways"

Structural Biology of the EP3 Receptor

As of late 2025, high-resolution structures of the human EP3 receptor have been determined in its active-like state, bound to the endogenous agonist PGE2, both alone and in complex with its cognate G protein (Gi).[6][7][8] These cryo-electron microscopy (cryo-EM) and X-ray crystallography structures provide a foundational understanding of the receptor's architecture and the conformational changes associated with activation.[8][9]

However, to date, no experimental structure of the EP3 receptor in complex with a synthetic antagonist has been publicly released. The structural details of antagonist binding must therefore be inferred from mutagenesis data, computational modeling, and comparison with antagonist-bound structures of other related prostanoid receptors like EP4. The available agonist-bound structures reveal a deeply buried binding pocket, suggesting that antagonists likely occupy this same orthosteric site to prevent the binding and activation by PGE2.[9]

Quantitative Data on EP3 Receptor Antagonist Binding

Several synthetic antagonists for the EP3 receptor have been developed and characterized. This data is critical for structure-activity relationship (SAR) studies and for optimizing lead compounds in drug discovery.

| Antagonist | Receptor Species | Assay Type | Parameter | Value | Reference(s) |

| DG-041 | Mouse EP3γ | Competition Binding ([³H]PGE₂) | pKi | 9.2 ± 0.1 | [10][11] |

| Mouse EP3γ | Competition Binding ([³H]PGE₂) | pIC₅₀ | 8.7 ± 0.1 | [10][11] | |

| Mouse EP3γ | Functional (Schild analysis) | pKD | 10.85 | [10][11] | |

| L-798,106 | Rat (ex vivo) | Functional (Schild, vs. sulprostone) | pKB | 5.77 ± 0.10 | [12] |

| Rat (ex vivo) | Functional (Schild, vs. PGE₂) | pKB | 6.26 ± 0.05 | [12] | |

| ONO-AE3-240 | Human | Functional (Growth Inhibition) | N/A | Effective | [12] |

Table 1: Summary of quantitative binding and functional data for selected EP3 receptor antagonists.

Experimental Protocols

The determination of GPCR structures and the characterization of ligand binding are complex, multi-step processes. Below are detailed overviews of the key experimental methodologies.

GPCR Structure Determination by Cryo-EM

Cryo-EM has become the predominant technique for determining the structures of GPCRs, especially for complexes with signaling partners like G proteins.[13][14][15]

// Define nodes with specific colors construct [label="1. Construct Design & Gene Synthesis\n(e.g., fusions, truncations)", fillcolor="#F1F3F4", fontcolor="#202124"]; expression [label="2. Protein Expression\n(e.g., Insect or Mammalian Cells)", fillcolor="#F1F3F4", fontcolor="#202124"]; membrane [label="3. Membrane Preparation & Solubilization\n(Detergents like DDM/LMNG)", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="4. Affinity Chromatography & Size Exclusion\n(Purify receptor-ligand-G protein complex)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; grid [label="5. Cryo-EM Grid Preparation\n(Vitrification in liquid ethane)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; data [label="6. Data Collection\n(High-end electron microscope)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; process [label="7. Image Processing\n(Particle picking, 2D/3D classification)", fillcolor="#34A853", fontcolor="#FFFFFF"]; model [label="8. Model Building & Refinement", fillcolor="#34A853", fontcolor="#FFFFFF"]; structure [label="High-Resolution 3D Structure", shape=cylinder, fillcolor="#FBBC05", fontcolor="#202124"];

// Define sequence construct -> expression; expression -> membrane; membrane -> purify; purify -> grid; grid -> data; data -> process; process -> model; model -> structure; } caption: "General Workflow for GPCR Structure Determination by Cryo-EM"

Methodology Details:

-

Construct Design: The target GPCR gene (e.g., PTGER3) is often modified to enhance stability and expression. This can include truncating flexible N- and C-termini or fusing it with proteins like maltose-binding protein (MBP) or T4 lysozyme (T4L).

-

Protein Expression: The engineered construct is expressed in systems like insect (Sf9, High Five) or mammalian (HEK293) cells, which provide the necessary machinery for membrane protein folding and post-translational modifications.

-

Complex Formation and Solubilization: To capture a specific functional state, the receptor-expressing membranes are incubated with the target ligand (agonist or antagonist) and a stabilized G protein heterotrimer (or a nanobody). The entire complex is then solubilized from the membrane using detergents such as n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG).

-

Purification: The solubilized complex is purified using affinity chromatography (e.g., via a His-tag or FLAG-tag), followed by size-exclusion chromatography (SEC) to isolate monodisperse, homogenous particles.

-

Grid Preparation and Data Collection: A small volume of the purified sample is applied to an electron microscopy grid, blotted, and plunge-frozen in liquid ethane to create a thin layer of vitrified ice. Data is collected on a transmission electron microscope (TEM) equipped with a direct electron detector.

-

Image Processing: Thousands of micrograph movies are processed. Individual particle images are picked, aligned, and classified to generate a high-resolution 3D density map.[16][17]

-

Model Building: An atomic model of the receptor-ligand complex is built into the cryo-EM density map and refined.

Radioligand Competition Binding Assay

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like an antagonist) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.[18][19]

Methodology Details:

-

Membrane Preparation: Cells or tissues expressing the EP3 receptor are homogenized and centrifuged to isolate the membrane fraction, which is then resuspended in a binding buffer.[20] Protein concentration is determined using an assay like the BCA assay.

-

Assay Setup: The assay is typically performed in a 96-well plate.[20][21] Each well contains:

-

A fixed amount of the membrane preparation.

-

A fixed concentration of a radioligand with known affinity for EP3 (e.g., [³H]PGE₂).

-

Varying concentrations of the unlabeled antagonist being tested.

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding reaction to reach equilibrium.[20]

-

Separation: The reaction is terminated by rapid vacuum filtration through a filter mat (e.g., glass fiber GF/C), which traps the membrane-bound radioligand while unbound radioligand passes through. The filters are then washed with ice-cold buffer.[20]

-

Quantification: The radioactivity retained on each filter is measured using a scintillation counter.

-

Data Analysis: The data are used to generate a competition curve, plotting the percentage of specific binding against the log concentration of the antagonist. The IC₅₀ (the concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[20]

// Nodes Start [label="Start: Prepare EP3-expressing membranes,\n radioligand ([³H]PGE₂), and test antagonist", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate fixed [³H]PGE₂ and membranes\n with increasing concentrations of antagonist", fillcolor="#F1F3F4", fontcolor="#202124"]; Filter [label="Rapidly filter to separate\n bound from free radioligand", fillcolor="#F1F3F4", fontcolor="#202124"]; Count [label="Measure radioactivity on filter\n (counts per minute)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Plot [label="Plot % Inhibition vs. [Antagonist]", fillcolor="#34A853", fontcolor="#FFFFFF"]; Calculate [label="Calculate IC₅₀ from curve\n and convert to Ki using Cheng-Prusoff equation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Result: Antagonist Binding Affinity (Ki)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

// Connections Start -> Incubate; Incubate -> Filter; Filter -> Count; Count -> Plot; Plot -> Calculate; Calculate -> Result; } caption: "Logical Flow of a Competition Radioligand Binding Assay"

Conclusion and Future Directions

The structural and functional understanding of the EP3 receptor has advanced significantly, driven by breakthroughs in cryo-EM. The available agonist-bound structures have provided a blueprint of the receptor's active state. However, the lack of an antagonist-bound structure represents a significant knowledge gap. Determining the high-resolution structure of EP3 in complex with a potent and selective antagonist like DG-041 is the next critical step. Such a structure would illuminate the precise molecular interactions that confer antagonist activity, reveal the basis for subtype selectivity among prostanoid receptors, and provide an invaluable template for structure-based drug design. This will undoubtedly accelerate the development of next-generation EP3-targeted therapeutics with enhanced efficacy and fewer side effects for treating cardiovascular and metabolic diseases.

References

- 1. DG-041 inhibits the EP3 prostanoid receptor--a new target for inhibition of platelet function in atherothrombotic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The EP3 receptor/Gz signaling axis as a therapeutic target for diabetes and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 6. EMDB-32824: Cryo-EM structure of the human EP3-Gi signaling complex - Yorodumi [pdbj.org]

- 7. EMDB-29946: Cryo-EM Structure of the Prostaglandin E2 Receptor 3 Coupled to G... - Yorodumi [pdbj.org]

- 8. Crystal structure of the endogenous agonist-bound prostanoid receptor EP3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. researchgate.net [researchgate.net]

- 14. Cryo-EM advances in GPCR structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. GPCR Structure - Cryo EM GPCR - Life in Atomic Resolution [thermofisher.com]

- 16. researchgate.net [researchgate.net]

- 17. Routine sub-2.5 Å cryo-EM structure determination of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. researchgate.net [researchgate.net]

In Vivo Consequences of EP3 Receptor Ablation: A Technical Comparison of Knockout and Antagonist Strategies

For Immediate Release

This technical guide provides an in-depth analysis of the in vivo effects of prostaglandin E2 (PGE2) receptor 3 (EP3) manipulation, specifically comparing the outcomes of genetic knockout versus pharmacological antagonist treatment. This document is intended for researchers, scientists, and professionals in drug development investigating the therapeutic potential of targeting the EP3 receptor.

Introduction to the EP3 Receptor

The prostaglandin E2 receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a multifaceted role in a wide array of physiological and pathological processes. As one of four PGE2 receptor subtypes (EP1-4), the EP3 receptor is unique in its ability to couple to multiple G proteins, leading to diverse and sometimes opposing downstream signaling events.[1] This complexity makes the EP3 receptor a challenging yet potentially rewarding therapeutic target for conditions ranging from cardiovascular disease and pain to metabolic disorders.[2][3] Understanding the distinct in vivo consequences of long-term genetic ablation (knockout) versus acute or chronic pharmacological blockade (antagonist treatment) is critical for the development of effective and safe therapeutic strategies.

EP3 Receptor Signaling Pathways

The EP3 receptor's functional diversity stems from its capacity to couple to at least three distinct classes of G proteins:

-

Gαi: The most predominantly reported pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[2][4]

-

Gαs: In some cellular contexts, the EP3 receptor can couple to Gαs, leading to the stimulation of adenylyl cyclase and an increase in cAMP.[1]

-

Gα12/13: This coupling results in the activation of the Rho family of small GTPases, which are involved in regulating the actin cytoskeleton, cell adhesion, and migration.[1][5]

-

Gβγ from Gi: The dissociation of Gβγ subunits from Gαi can lead to the mobilization of intracellular calcium (Ca2+).[1]

Comparative In Vivo Effects: Knockout vs. Antagonist

The following tables summarize quantitative data from studies comparing the in vivo effects of EP3 receptor knockout mice with those of wild-type mice treated with EP3 receptor antagonists.

Cardiovascular System: Post-Myocardial Infarction

| Parameter | EP3 Knockout (CM-EP3 KO) vs. Wild-Type (MI) | EP3 Antagonist (L798,106) vs. Vehicle (MI) | Reference |

| Ejection Fraction (%) | Significantly prevented decline | 49.4 ± 3.0 vs. 36.0 ± 2.6 (p=0.005) | [6][7] |

| Fractional Shortening (%) | Significantly prevented decline | 25.5 ± 1.7 vs. 17.7 ± 1.5 (p=0.005) | [6][7] |

| Collagen 1a1 mRNA Expression (a.u.) | No significant increase vs. sham | Not reported | [6] |

| Infarct Size (%) | No significant difference vs. control | 33.1 ± 7.3 vs. 41.9 ± 13.9 (ns) | [6] |

Metabolic System: Diet-Induced Obesity

| Parameter | Global EP3 Knockout (EP3-/-) vs. Wild-Type | EP3 Antagonist (DG-041) vs. Vehicle | Reference |

| Metabolic Phenotype | Worse than wild-type (hyperphagia, severe insulin resistance) | Not directly compared in the same study | [3][8] |

| Glucose Stimulated Insulin Secretion (GSIS) | Masked by severe insulin resistance | Antagonists proposed to increase GSIS | [3][8] |

Pain and Inflammation

| Parameter | EP3 Knockout | EP3 Antagonist | Reference |

| Inflammatory Hyperalgesia | Not directly reported in these studies | Antagonist (ONO-AE3-240) increased PGE2-induced currents in DRG neurons, suggesting EP3 limits pronociceptive effects | [4][9] |

| Allergic Airway Inflammation (mice) | Worsened (increased eosinophils, neutrophils, lymphocytes, and pro-allergic cytokines) | Not reported | [10] |

Experimental Protocols

Generation of EP3 Receptor Knockout Mice

The generation of EP3 receptor knockout mice typically involves gene targeting in embryonic stem (ES) cells or the use of CRISPR/Cas9 technology.

Traditional Gene Targeting Workflow:

CRISPR/Cas9-based Method: A more recent approach involves the direct injection of Cas9 mRNA and guide RNAs targeting the EP3 gene into zygotes, leading to the generation of frameshift mutations that result in a non-functional protein.[11][12]

Conditional Knockout Models: To study the effects of EP3 receptor deletion in specific tissues or at specific times, conditional knockout models are generated using the Cre-lox system. This involves creating mice with loxP sites flanking the EP3 gene ("floxed" mice) and crossing them with mice expressing Cre recombinase under the control of a tissue-specific or inducible promoter.[12][13]

In Vivo Administration of EP3 Receptor Antagonists

The in vivo application of EP3 receptor antagonists requires careful consideration of the compound's pharmacokinetic and pharmacodynamic properties.

General Protocol for an In Vivo Antagonist Study:

Example Antagonist Administration:

-

L798,106: In a mouse model of myocardial infarction, L798,106 was administered daily starting 3 days post-MI.[6][7]

-

DG-041: For studies in diet-induced obese mice, DG-041 was administered via subcutaneous injection at 20 mg/kg.[3] The efficacy of DG-041 in vivo was confirmed by its ability to block the vasopressor effects of the EP3 agonist sulprostone.[3]

Discussion: Interpreting the Differences

The disparities in outcomes between EP3 receptor knockout and antagonist studies highlight several key considerations for researchers:

-

Developmental Compensation: Germline knockout of the EP3 receptor can lead to developmental compensatory mechanisms that may mask or alter the true function of the receptor in adulthood. For example, the severe metabolic phenotype in global EP3 knockout mice complicates the study of its role in insulin secretion.[8]

-

Acute vs. Chronic Effects: Pharmacological antagonists allow for the study of acute receptor blockade, which may be more therapeutically relevant than the lifelong absence of the receptor. This is particularly important for understanding the role of the EP3 receptor in dynamic processes like inflammation and pain.[4]

-

Specificity and Off-Target Effects: While knockout provides absolute target ablation, antagonists may have off-target effects. Conversely, some antagonists offer the advantage of selectively blocking specific signaling pathways downstream of the receptor.[14]

-

Tissue-Specific Roles: The use of conditional knockout models is crucial for dissecting the tissue-specific functions of the EP3 receptor, as demonstrated by the different outcomes in global versus cardiomyocyte-specific knockouts in cardiovascular studies.[6]

Conclusion

Both EP3 receptor knockout and antagonist treatment are invaluable tools for elucidating the in vivo functions of this complex receptor. While knockout studies provide definitive evidence for the receptor's involvement in various physiological processes, antagonist studies offer a more therapeutically translatable approach, allowing for the investigation of acute effects and dose-dependent responses. The choice of methodology should be carefully considered based on the specific research question. Future research employing a combination of conditional knockout models and highly specific antagonists will be instrumental in fully unraveling the therapeutic potential of targeting the EP3 receptor.

References

- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are EP3 agonists and how do they work? [synapse.patsnap.com]

- 3. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. The role of the murine EP3 receptor variants on cell function. [ir.vanderbilt.edu]

- 6. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ahajournals.org [ahajournals.org]

- 8. The prostaglandin E2 EP3 receptor has disparate effects on islet insulin secretion and content in β-cells in a high-fat diet-induced mouse model of obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 11. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]

- 12. criver.com [criver.com]

- 13. Generating Conditional Knockout Mice | Springer Nature Experiments [experiments.springernature.com]

- 14. What are EP3 antagonists and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to EP3 Receptor Antagonism for Target Identification and Validation

Introduction

The Prostaglandin E2 (PGE2) receptor EP3, a member of the G-protein coupled receptor (GPCR) family, has emerged as a compelling therapeutic target for a multitude of pathologies. PGE2, a lipid mediator derived from arachidonic acid, exerts a wide range of biological effects by signaling through four distinct receptor subtypes: EP1, EP2, EP3, and EP4.[1] Unlike the EP2 and EP4 receptors which couple to Gs to increase intracellular cyclic AMP (cAMP), and the EP1 receptor which couples to Gq to increase intracellular calcium, the EP3 receptor primarily signals through the inhibitory G-protein, Gi.[2][3] This primary signaling mechanism, which leads to a decrease in cAMP production, positions the EP3 receptor as a critical regulator in numerous physiological and pathophysiological processes.[1]

Activation of the EP3 receptor has been implicated in cardiovascular diseases, diabetes, pain, inflammation, and cancer.[1][4][5][6] Consequently, the development of selective EP3 antagonists presents a promising therapeutic strategy. This guide provides a comprehensive technical overview for researchers and drug development professionals on the identification and validation of the EP3 receptor as a target, focusing on the utilization of EP3 antagonists as pharmacological tools.

The EP3 Receptor: Target Identification

EP3 Receptor Signaling Pathways

The EP3 receptor has multiple splice variants, with the primary signaling cascade involving coupling to Gi alpha subunits to inhibit adenylyl cyclase activity, thereby reducing intracellular cAMP levels.[1][2] This action often counteracts the signaling from Gs-coupled receptors like EP2 and EP4.[3] Additionally, evidence suggests that EP3 can couple to other G-proteins, such as Gα12/13 to activate the Rho signaling pathway, and potentially Gq to mobilize intracellular calcium, although the Gi pathway is considered predominant.[7] This signaling diversity contributes to the receptor's wide-ranging effects in different tissues.

Rationale for Targeting EP3 in Disease

The rationale for antagonizing the EP3 receptor stems from its role in various disease states:

-

Type 2 Diabetes : In pancreatic islets, PGE2 levels are often elevated in diabetic conditions.[6] Activation of EP3 on beta cells inhibits glucose-stimulated insulin secretion (GSIS).[1][6][8] Therefore, an EP3 antagonist could restore proper insulin secretion by relieving this inhibitory action.[1][6]

-

Cardiovascular Disease : The EP3 receptor is involved in platelet aggregation, vasoconstriction, and vascular inflammation.[5][9][10] Low concentrations of PGE2 enhance platelet aggregation via EP3.[9] In post-myocardial infarction models, deletion or antagonism of the EP3 receptor improves cardiac function and reduces fibrosis.[11] This makes EP3 antagonists potential anti-thrombotic and cardio-protective agents.[5][10][11]

-

Pain and Inflammation : While PGE2 is a key mediator of pain sensitization through EP2 and EP4 receptors, the EP3 receptor can have opposing, antinociceptive effects under inflammatory conditions.[3] However, its role is complex, and in other contexts, EP3 antagonism is explored for pain relief.[6]

-

Oncology : Host stromal PGE2-EP3 signaling has been shown to be critical for tumor-associated angiogenesis and tumor growth.[12] Daily topical injections of an EP3 antagonist significantly suppressed these processes in mouse models.[12]

EP3 Antagonists: A Toolkit for Validation

A number of selective small-molecule EP3 antagonists have been developed. These compounds are indispensable tools for target validation studies.

| Compound Name | Receptor Binding Affinity (Ki, nM) | Functional Antagonist Potency (IC50, nM) | Species | Reference(s) |

| ONO-AE3-240 | 0.23 | - | Human | [3] |

| L-798,106 | - | - | Human, Mouse | [8][11][13] |

| DG-041 | - | - | Human | [1][6] |

| Compound 7 | 4 | 12 | Human | [6] |

| Compound 13 | - | - | Rat, Human | [1][14] |

| SC51089 | - | - | - | [13] |

| TCS 2510 | - | - | - | [13] |

Note: Comprehensive potency data is not always available in a single source. The table represents a compilation of data from multiple studies.

Target Validation: Workflow and Experimental Protocols

Validating the EP3 receptor as a drug target involves a systematic process of in vitro and in vivo experiments to demonstrate that its modulation by an antagonist can lead to a therapeutic benefit.

Protocol 1: Radioligand Binding Assay

This assay quantifies the affinity of a test antagonist for the EP3 receptor by measuring its ability to compete with a radiolabeled ligand.

-

Objective : To determine the binding affinity (Ki) of an EP3 antagonist.

-

Materials :

-

Cell membranes from a cell line overexpressing the human EP3 receptor (e.g., CHO or HEK293 cells).

-

Test antagonist at various concentrations.

-

Non-specific binding control: High concentration of unlabeled PGE2.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates and glass fiber filters.

-

Scintillation counter.

-

-

Methodology :

-

Prepare serial dilutions of the test antagonist.

-

In a 96-well plate, add cell membranes, [³H]-PGE2 (at a concentration near its Kd), and either buffer, test antagonist, or non-specific binding control.

-

Incubate the plate (e.g., 60 minutes at 25°C) to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a one-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

-

Protocol 2: cAMP Functional Assay

This assay measures the ability of an antagonist to block the EP3-mediated inhibition of cAMP production.

-

Objective : To determine the functional potency (IC50) of an EP3 antagonist.

-

Materials :

-

Methodology :

-

Plate the EP3-expressing cells in 96- or 384-well plates and culture overnight.

-

Wash the cells and add assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Add serial dilutions of the test antagonist to the wells and pre-incubate (e.g., 15 minutes at 37°C).

-

Add a fixed concentration of the EP3 agonist (an EC80 concentration is typical) along with Forskolin to all wells (except negative controls).

-

Incubate for a defined period (e.g., 30 minutes at 37°C).

-

Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.

-

Data Analysis: Plot the cAMP level against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of antagonist required to reverse 50% of the agonist-induced inhibition.

-

Protocol 3: In Vivo Validation Model (Rat ivGTT)

This model validates the therapeutic hypothesis that an EP3 antagonist can improve glucose-stimulated insulin secretion in vivo.[1]

-

Objective : To assess the in vivo efficacy of an EP3 antagonist on insulin secretion.

-

Model : Conscious rat intravenous glucose tolerance test (ivGTT) with EP3 agonist infusion.[1]

-

Methodology :

-

Surgically implant catheters in the jugular vein and carotid artery of male rats and allow for recovery.

-

On the day of the experiment, administer the test EP3 antagonist (e.g., orally or via IV) at various doses to different groups of rats.

-

After a set pre-treatment period, begin a continuous intravenous infusion of an EP3 agonist (e.g., sulprostone) to suppress endogenous insulin secretion.[1]

-

Administer an intravenous bolus of glucose (e.g., 0.5 g/kg) to stimulate insulin secretion.

-

Collect blood samples at multiple time points (e.g., -5, 0, 2, 5, 10, 20, 30 minutes) post-glucose challenge.

-

Measure plasma concentrations of glucose and insulin for each sample.

-

Data Analysis: Calculate the area under the curve (AUC) for insulin and glucose. A successful antagonist will show a dose-dependent reversal of the sulprostone-induced suppression of insulin secretion, leading to a higher insulin AUC compared to the vehicle-treated group.

-

Target Validation: A Logic-Based Approach

The decision to advance an EP3 antagonist program relies on a multi-parameter assessment. The following diagram illustrates the logical relationships between key validation criteria. A "Go" decision requires success across in vitro potency, selectivity, and demonstrated efficacy in relevant in vivo models.

Conclusion

The prostaglandin EP3 receptor presents a well-validated target for therapeutic intervention in a range of diseases, most notably type 2 diabetes and cardiovascular disorders. Its primary signaling mechanism through Gi-mediated cAMP inhibition offers a clear biomarker for assessing antagonist activity. A systematic approach to target validation, employing a combination of robust in vitro assays—such as radioligand binding and cAMP functional screens—and relevant in vivo disease models, is critical for success. The availability of potent and selective EP3 antagonists provides the essential pharmacological tools to rigorously test the therapeutic hypothesis and advance novel drug candidates toward clinical development.

References

- 1. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. PTGER3 prostaglandin E receptor 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. Discovery and Functional Validation of EP3 Receptor Ligands with Therapeutic Potential in Cardiovascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and Optimization of 7-Alkylidenyltetrahydroindazole-Based Acylsulfonamide EP3 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Activation of the murine EP3 receptor for PGE2 inhibits cAMP production and promotes platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. ahajournals.org [ahajournals.org]

- 12. rupress.org [rupress.org]

- 13. scbt.com [scbt.com]

- 14. Discovery of a Novel Series of Pyridone-Based EP3 Antagonists for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vivo Administration of an EP3 Receptor Antagonist in Mouse Models

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Prostaglandin E2 (PGE2) receptor 3 (EP3) is a G-protein coupled receptor that plays a critical role in a variety of physiological and pathological processes, including inflammation, pain, cardiovascular function, and metabolism.[1][2] PGE2 is its endogenous ligand, and upon binding, the EP3 receptor primarily couples to the inhibitory G-protein (Gi), leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][3] Given its involvement in diverse signaling pathways, the EP3 receptor has emerged as a promising therapeutic target. This document provides a detailed protocol for the in vivo administration of a selective EP3 antagonist in mouse models, using L-798,106 and DG-041 as examples of well-characterized antagonists.

EP3 Receptor Signaling Pathway

The EP3 receptor can couple to multiple G proteins, leading to diverse downstream effects. The predominant pathway involves Gi, which inhibits adenylyl cyclase, reducing cAMP production and subsequent protein kinase A (PKA) activity.[1][3] Antagonists block PGE2 from binding to the EP3 receptor, thereby inhibiting these downstream signaling events.

Caption: PGE2 signaling via the EP3 receptor and antagonist inhibition.

In Vivo Administration Protocols

The selection of the antagonist, dose, and administration route depends on the specific research question and mouse model. Below are example protocols for two commonly used EP3 antagonists.

3.1. Materials and Reagents

-

EP3 Antagonist: L-798,106 (Cayman Chemical or similar) or DG-041.

-

Vehicle: Dimethyl sulfoxide (DMSO) and 0.9% normal saline.

-

Animals: Age- and sex-matched mice (e.g., C57BL/6J) appropriate for the disease model.[4][5]

-

Administration Supplies: Sterile syringes and needles (e.g., 27-30 gauge for subcutaneous injection).

3.2. Experimental Protocol: L-798,106 for a Myocardial Infarction Model

This protocol is adapted from studies investigating the cardioprotective effects of EP3 antagonism.[4][5]

-

Preparation of Dosing Solution:

-

Dissolve L-798,106 in DMSO to create a stock solution.

-

On each day of administration, dilute the stock solution in 0.9% normal saline to the final desired concentration. The final DMSO concentration should be minimized to avoid toxicity.

-

-

Dosing and Administration:

-

Control Group: Administer the vehicle (DMSO diluted in 0.9% normal saline) on the same schedule and route as the treatment group.[4]

-

Monitoring: Monitor animals daily for health and well-being. Record body weight and any adverse effects.

3.3. Experimental Protocol: DG-041 for a Metabolic Disease Model

This protocol is based on studies evaluating the effects of EP3 antagonism on diet-induced obesity.[6][7]

-

Animal Model: Use male C57BL/6 mice (e.g., 12-16 weeks old) on a high-fat diet to induce obesity.[6]

-

Preparation of Dosing Solution: Prepare DG-041 in a suitable vehicle for subcutaneous administration.

-

Dosing and Administration:

-

Control Group: Administer the vehicle solution on the same schedule.

-

Pharmacodynamic Confirmation: To confirm in vivo target engagement, the ability of DG-041 to block the pressor effects of an EP3 agonist like sulprostone can be measured.[6] Two hours after DG-041 administration, a rise in mean arterial pressure following sulprostone injection should be blunted compared to vehicle-treated animals.[6]

Experimental Workflow

A typical in vivo study workflow involves acclimatization, baseline measurements, randomization, treatment, and endpoint analysis.[8][9] It is crucial to blind the experimenters to the treatment groups to minimize bias.[9][10]

References

- 1. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Prostaglandin EP3 receptor - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. Targeted Gene Deletion or Antagonism of the Prostaglandin E2 EP3 Receptor Protects Against Cardiac Injury Postmyocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. THE EFFECT OF THE EP3 ANTAGONIST DG-041 ON MALE MICE WITH DIET-INDUCED OBESITY - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.cityu.edu.hk [scholars.cityu.edu.hk]

- 8. Workflow Automation for Faster In Vivo Research [modernvivo.com]

- 9. Experimental design: Top four strategies for reproducible mouse research [jax.org]

- 10. Tackling In Vivo Experimental Design [modernvivo.com]

Application Notes and Protocols for Cell-Based Functional Assays for EP3 Antagonist Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prostaglandin E2 receptor 3 (EP3) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological and pathological processes, including inflammation, pain, fever, and cardiovascular function.[1][2][3][4] As such, the EP3 receptor represents a promising therapeutic target for a range of diseases. The development of selective EP3 antagonists requires robust and reliable cell-based functional assays to identify and characterize potential drug candidates.

These application notes provide detailed protocols for three commonly employed cell-based functional assays for screening EP3 antagonists: cAMP (cyclic adenosine monophosphate) assays, calcium mobilization assays, and reporter gene assays. The choice of assay depends on the specific G-protein coupling of the EP3 receptor subtype expressed in the chosen cell line. The EP3 receptor is known to couple to multiple G proteins, primarily Gαi, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.[2][3][5] It can also couple to other G proteins, such as Gαq to induce calcium mobilization and Gα12/13 to activate Rho.[5]

EP3 Receptor Signaling Pathways

The EP3 receptor's ability to couple to various G proteins initiates distinct downstream signaling cascades. Understanding these pathways is fundamental to selecting and designing appropriate functional assays for antagonist screening.

cAMP Functional Assay

This assay is ideal for screening EP3 antagonists when using a cell line where the receptor couples to Gαi, leading to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.[6][7][8] In an antagonist screening format, a known EP3 agonist is used to stimulate the receptor and decrease cAMP levels. The antagonist's efficacy is measured by its ability to reverse this effect.

Experimental Workflow: cAMP Assay

Protocol: cAMP Assay for EP3 Antagonist Screening

Materials:

-

HEK293 or CHO cells stably expressing the human EP3 receptor.

-

Cell culture medium (e.g., DMEM/F12) with supplements.

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

EP3 receptor agonist (e.g., Sulprostone).

-

Test compounds (potential EP3 antagonists).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or similar).

-

384-well white microplates.

-

Plate reader compatible with the chosen assay technology.

Procedure:

-

Cell Preparation:

-

Culture cells to ~80-90% confluency.

-

Harvest cells and resuspend in assay buffer to the desired concentration.

-

Dispense a defined number of cells (e.g., 5,000 cells/well) into a 384-well plate.

-

-

Compound Addition:

-

Prepare serial dilutions of the test compounds and a reference antagonist in assay buffer.

-

Add the diluted compounds to the cell plate. Include vehicle-only wells as a negative control.

-

-

Pre-incubation:

-

Incubate the plate at room temperature for 15-30 minutes to allow the antagonists to bind to the receptor.

-

-

Agonist Stimulation:

-

Prepare the EP3 agonist at a concentration that elicits ~80% of its maximal effect (EC80).

-

Add the agonist to all wells except the basal control wells.

-

-

Incubation:

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

cAMP Detection:

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Normalize the data to the control wells (agonist-stimulated and basal).

-

Plot the normalized response against the log concentration of the antagonist.

-

Calculate the IC50 value for each test compound using a non-linear regression curve fit.

-

Data Presentation: cAMP Assay

| Compound | IC50 (nM) | Hill Slope |

| Reference Antagonist | 15.2 | 1.1 |

| Compound A | 25.8 | 1.0 |

| Compound B | 150.3 | 0.9 |

| Compound C | >10,000 | N/A |

Calcium Mobilization Assay